alpha-Naphthyl acid phosphate monosodium salt
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
alpha-Naphthyl acid phosphate monosodium salt is typically synthesized by reacting 1-naphthol with phosphoric acid in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
alpha-Naphthyl acid phosphate monosodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it back to 1-naphthol.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: 1-Naphthol.
Substitution: Various substituted naphthalenol derivatives.
Scientific Research Applications
alpha-Naphthyl acid phosphate monosodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a substrate for enzyme assays.
Biology: Employed in biochemical assays to study enzyme activity, particularly phosphatases.
Medicine: Investigated for its potential use in diagnostic assays for certain diseases.
Mechanism of Action
The mechanism of action of alpha-Naphthyl acid phosphate monosodium salt involves its role as a substrate for phosphatase enzymes. When acted upon by these enzymes, the compound undergoes hydrolysis, releasing 1-naphthol and inorganic phosphate. This reaction is crucial for studying enzyme kinetics and activity .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenol, dihydrogen phosphate, monosodium salt: Similar structure but with the phosphate group attached to the second position of the naphthalene ring.
1-Naphthalenol, dihydrogen phosphate, disodium salt: Contains two sodium ions instead of one.
1-Naphthalenol, diphosphate, monosodium salt: Contains an additional phosphate group.
Uniqueness
alpha-Naphthyl acid phosphate monosodium salt is unique due to its specific structure, which makes it an ideal substrate for certain phosphatase enzymes. Its solubility in water and stability under various conditions also contribute to its widespread use in research.
Properties
IUPAC Name |
sodium;naphthalen-1-yl hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9O4P.Na/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H2,11,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELRLFMUZXCKAR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NaO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062574 | |
Record name | Sodium naphthyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
Record name | 1-Naphthyl acid phosphate, monosodium salt | |
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CAS No. |
2650-44-4 | |
Record name | 1-Naphthalenol, 1-(dihydrogen phosphate), sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenol, 1-(dihydrogen phosphate), sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium naphthyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium naphthyl hydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.338 | |
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